113-O16B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C73H143N3O8S8 |

|---|---|

Poids moléculaire |

1447.5 g/mol |

Nom IUPAC |

2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C73H143N3O8S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-58-81-70(77)46-50-75(51-47-71(78)82-59-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)56-54-74(5)55-57-76(52-48-72(79)83-60-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)53-49-73(80)84-61-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3 |

Clé InChI |

OYTFZJQQEBSHCV-UHFFFAOYSA-N |

SMILES canonique |

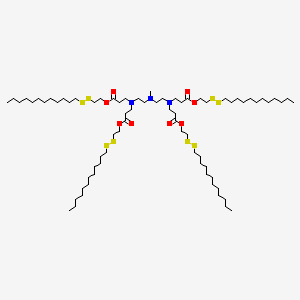

CCCCCCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 113-O16B Ionizable Lipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 113-O16B ionizable lipid is a synthetically engineered cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA). Its structure incorporates disulfide bonds, a key feature that imparts bioreducibility, and a tertiary amine headgroup that allows for pH-dependent ionization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in LNP formulation, and its application in mRNA delivery, with a focus on its use in developing advanced therapeutic and vaccine modalities.

Core Concepts of this compound and LNP Delivery

At the heart of this compound's function is its ionizable nature. At a low pH, such as during the LNP formulation process, the amine headgroup of this compound becomes protonated, resulting in a positive charge. This positive charge enables the electrostatic complexation and efficient encapsulation of negatively charged mRNA molecules. Upon administration and circulation in the physiological environment (pH ~7.4), the this compound lipid remains largely neutral, which is crucial for minimizing non-specific interactions with biological membranes and reducing potential cytotoxicity.

Once the LNP is internalized by target cells via endocytosis, it is trafficked into the endosome. The endosomal compartment undergoes acidification, which again protonates the this compound, inducing a positive charge on the LNP surface. This is hypothesized to facilitate the disruption of the endosomal membrane through interactions with anionic lipids present in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

The incorporation of disulfide bonds in the lipid structure provides an additional layer of controlled release. The intracellular environment, particularly the cytoplasm, is rich in reducing agents like glutathione. These agents can cleave the disulfide bonds in this compound, leading to a change in the lipid's structure and potentially further promoting the disassembly of the LNP and the release of its mRNA payload.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while this compound is commercially available, detailed experimental data such as its precise pKa, and in vivo efficacy metrics are not extensively documented in publicly accessible literature. The information provided is based on available chemical supplier data.

| Property | Value | Reference |

| Chemical Name | tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate | [1][2] |

| CAS Number | 2566523-07-5 | [1][2] |

| Molecular Formula | C73H143N3O8S8 | [1][2] |

| Molecular Weight | 1447.5 g/mol | [1][2] |

| Appearance | Provided as a solution in ethanol | [1] |

Lipid Nanoparticle Formulation with this compound

The formulation of LNPs is a critical step that determines their size, stability, and efficacy. While a specific, validated protocol for this compound is not publicly available, a general methodology based on protocols for similar ionizable lipids is outlined below. LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

General Experimental Protocol for LNP Formulation

-

Preparation of Lipid Stock Solutions:

-

This compound, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) are individually dissolved in ethanol.

-

A typical molar ratio for these components is in the range of 40-50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEGylated lipid.

-

-

Preparation of mRNA Aqueous Solution:

-

The mRNA is diluted in an acidic buffer, typically a citrate or acetate buffer with a pH between 3 and 5.

-

-

LNP Assembly via Microfluidic Mixing:

-

The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device.

-

The solutions are rapidly mixed at a controlled flow rate (e.g., a 3:1 aqueous to organic phase flow rate ratio). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

-

Characterization of LNPs:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values.

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that quantifies the amount of unencapsulated mRNA.

-

In Vivo Delivery and Efficacy

Visualizing the LNP-mRNA Delivery Pathway

The following diagrams illustrate the key steps in the LNP-mediated mRNA delivery process.

References

In-Depth Technical Guide: The Mechanism of Action of 113-O16B in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mechanism of action of the ionizable cationic lipidoid 113-O16B within lipid nanoparticle (LNP) formulations for mRNA delivery. This compound is a disulfide bond-containing lipidoid designed for efficient encapsulation and intracellular delivery of mRNA.[1][2] Due to the limited availability of specific data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized lipidoid, 113-O12B, as described by Chen, J., et al. in PNAS (2022).[1] The structural similarities between these molecules suggest a comparable mechanism of action, which involves pH-dependent endosomal escape facilitated by the tertiary amine core and intracellular release of the mRNA payload triggered by the cleavage of disulfide bonds in the reductive cytosolic environment. This guide will detail the components of this compound containing LNPs, their proposed mechanism of cellular uptake and endosomal escape, and the critical role of the disulfide bonds. Experimental protocols and quantitative data for the analogous 113-O12B are provided to serve as a practical reference for researchers working with this class of lipidoids.

Introduction to this compound and its Role in LNPs

This compound is an ionizable cationic lipidoid that has been utilized in the formulation of lipid nanoparticles for the purpose of mRNA delivery.[1][2] Its chemical structure features a tertiary amine head group and lipid tails containing disulfide bonds.[1] This design is central to its function as a key component of LNPs, which are multi-component systems designed to protect and deliver nucleic acid payloads to target cells.[3][4][5]

The typical composition of an LNP formulation includes:

-

Ionizable Cationic Lipid (e.g., this compound): This component is crucial for encapsulating the negatively charged mRNA and for facilitating its release from the endosome into the cytoplasm.[3][4]

-

Helper Lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the nanoparticle.[4][5]

-

Cholesterol: Cholesterol modulates membrane fluidity and stability.[4][5]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size and prevent aggregation.[4][5]

Proposed Mechanism of Action of this compound in LNPs

The mechanism of action of this compound in LNPs can be broken down into several key stages, from formulation to intracellular delivery of the mRNA payload.

LNP Formulation and mRNA Encapsulation

During the formulation process, which is typically carried out at an acidic pH (around 4.0), the tertiary amine groups of this compound become protonated, resulting in a positive charge.[6] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to the encapsulation of the mRNA within the core of the LNP.[6] Microfluidic mixing is a common method used to ensure the rapid and controlled formation of uniform LNPs.[3][7]

Cellular Uptake and Endosomal Trafficking

Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this neutral pH, the ionizable head group of this compound is largely deprotonated and neutral, which is thought to reduce toxicity compared to permanently cationic lipids.[6] LNPs are typically taken up by cells through endocytosis. Following internalization, the LNPs are enclosed within endosomes.

pH-Dependent Endosomal Escape

As the endosome matures, its internal pH drops to around 5.0-6.5. This acidic environment leads to the protonation of the tertiary amine head group of this compound, causing the LNP to acquire a positive charge. This charge is believed to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the LNP contents into the cytoplasm. The precise pKa of the ionizable lipid is a critical factor in determining the efficiency of endosomal escape.[8][9][10] While the specific pKa of this compound is not publicly available, it is expected to be in the optimal range for endosomal escape.

Intracellular mRNA Release via Disulfide Bond Cleavage

A key feature of this compound is the presence of disulfide bonds in its lipid tails.[1][2] The cytoplasm of the cell has a reductive environment due to the high concentration of glutathione. In this environment, the disulfide bonds of this compound are cleaved, leading to a change in the lipid's structure. This structural change is hypothesized to further destabilize the LNP, facilitating the complete release of the encapsulated mRNA into the cytoplasm where it can be translated into protein by the cellular machinery.[11][12][13][14][15]

Data Presentation (Based on the analogous 113-O12B)

Table 1: Physicochemical Characterization of 113-O12B LNPs

| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:DOPE:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| LNP-1 | 113-O12B | 40:30:25:5 | 104.3 ± 5.2 | 0.18 ± 0.03 | -2.3 ± 0.8 | >95 |

Data extracted from Chen, J., et al. PNAS (2022).[1]

Table 2: In Vivo Biodistribution of 113-O12B/mLuc LNPs

| Organ | Luciferase Expression (photons/s/cm²/sr) |

| Inguinal Lymph Nodes | ~1 x 10^7 |

| Liver | ~5 x 10^5 |

| Spleen | ~2 x 10^5 |

Data represents approximate values derived from graphical representations in Chen, J., et al. PNAS (2022) following subcutaneous injection.[1]

Experimental Protocols (Based on the analogous 113-O12B)

The following protocols are adapted from the methods described by Chen et al. (2022) for the formulation and characterization of 113-O12B LNPs and can serve as a starting point for working with this compound.[1]

LNP Formulation Protocol

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

-

-

Preparation of mRNA Solution:

-

Dissolve mRNA in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Combine the lipid stock solutions in the desired molar ratio to create the lipid mixture.

-

Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

-

Dialysis:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

-

LNP Characterization Protocol

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using dynamic light scattering (DLS).

-

-

Zeta Potential Measurement:

-

Dilute the LNP suspension in deionized water.

-

Measure the surface charge using electrophoretic light scattering.

-

-

mRNA Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that specifically binds to single-stranded nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

Calculate the encapsulation efficiency based on the difference in fluorescence.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound LNPs.

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

The ionizable cationic lipidoid this compound represents a promising component for the formulation of lipid nanoparticles for mRNA delivery. Its unique structure, featuring a pH-responsive head group and bioreducible disulfide bonds, is designed to overcome key barriers to efficient intracellular delivery. While specific data for this compound remains limited in public literature, the comprehensive data available for the closely related 113-O12B provides a strong foundation for understanding its mechanism of action and for designing experimental protocols. The proposed mechanism involves pH-triggered endosomal escape and reduction-triggered intracellular payload release, highlighting a sophisticated approach to LNP design. Further research and publication of data specific to this compound will be invaluable for the scientific community to fully harness its potential in the development of next-generation mRNA therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. In vivo Characterization of T-Cell Activating Disulfide Lipids - Providence Therapeutics [providencetherapeutics.com]

- 12. New cyclic disulfide lipids help stop cancer growth in mice | EurekAlert! [sciencesources.eurekalert.org]

- 13. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bioreducible Lipid 113-O16B for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 113-O16B, a bioreducible, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) for potent messenger RNA (mRNA) delivery. This compound is part of a class of synthetic lipids engineered with disulfide bonds in their hydrophobic tails. This key feature facilitates enhanced intracellular release of mRNA payloads in response to the reductive environment of the cytoplasm, leading to high-efficiency protein expression. This guide consolidates quantitative data, detailed experimental protocols from key studies, and visual diagrams of core mechanisms and workflows.

Core Concepts and Mechanism of Action

This compound is a cationic ionizable lipidoid.[1] At an acidic pH, such as within an endosome, its amine headgroup becomes protonated, facilitating interaction with and destabilization of the endosomal membrane. The defining characteristic of this compound and its analogs (e.g., BAMEA-O16B) is the presence of disulfide bonds within the lipid tails.[2][3] Once the LNP escapes the endosome and enters the cytoplasm, the high concentration of reducing agents like glutathione (GSH) cleaves these disulfide bonds. This cleavage alters the lipid structure, destabilizing the LNP and triggering the rapid and efficient release of its mRNA cargo into the cytoplasm for translation.

Below is a diagram illustrating the proposed intracellular delivery pathway.

References

An In-Depth Technical Guide to the Discovery and Development of 113-O16B Lipidoid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of messenger RNA (mRNA) therapeutics has been revolutionized by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a comprehensive overview of the discovery and development of 113-O16B, a novel bioreducible ionizable cationic lipidoid designed for enhanced mRNA delivery. This document details the synthesis, formulation into LNPs, and the proposed mechanism of action of this compound, supported by experimental protocols and quantitative data.

Introduction: The Rise of Bioreducible Lipidoids

The success of mRNA vaccines for COVID-19 has highlighted the immense potential of mRNA as a therapeutic modality. However, the inherent instability and negative charge of mRNA molecules necessitate the use of sophisticated delivery systems to protect them from degradation and facilitate their entry into target cells. Ionizable cationic lipids are a class of synthetic lipids that are positively charged at low pH (enabling mRNA complexation during formulation) and neutral at physiological pH (reducing toxicity).

A significant advancement in ionizable lipid design is the incorporation of bioreducible linkages, such as disulfide bonds. These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cytoplasm. This "on-demand" breakdown of the lipid structure is hypothesized to facilitate the release of the mRNA payload from the endosome, a critical step for successful protein translation. The this compound lipidoid was developed as part of a library of bioreducible lipidoids to explore this mechanism and optimize in vivo mRNA delivery.

Discovery and Synthesis of this compound

The this compound lipidoid was rationally designed and synthesized as part of a combinatorial library of bioreducible lipid-like materials. The synthesis of these lipidoids is achieved through a one-step Michael addition reaction, a robust and efficient method for creating diverse molecular structures.

Chemical Structure and Properties

This compound is a disulfide bond-containing ionizable cationic lipidoid.[1][2][3][4] Its full chemical name is tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate.[3][4]

| Property | Value | Reference |

| Chemical Formula | C73H143N3O8S8 | [3][4] |

| Molecular Weight | 1447.5 g/mol | [3][4] |

| CAS Number | 2566523-07-5 | [3][4] |

Experimental Protocol: Synthesis of this compound via Michael Addition

The synthesis of the this compound lipidoid is based on the Michael addition of an amine to an acrylate containing a disulfide bond. This solvent-free reaction is typically carried out at an elevated temperature.

Materials:

-

Amine head group precursor

-

Acrylate tail precursor with a dodecyl disulfide group

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The amine head group and the acrylate tail precursor are added to a round-bottom flask in a specific molar ratio (typically a slight excess of the acrylate).

-

The reaction vessel is placed under an inert atmosphere.

-

The mixture is heated to 80°C with continuous stirring.

-

The reaction is allowed to proceed for 24-48 hours.

-

The resulting crude product is then purified, typically using column chromatography, to yield the final this compound lipidoid.

Note: The precise molar ratios and purification conditions are often proprietary and may require optimization.

Formulation of this compound Lipid Nanoparticles (LNPs)

For in vivo applications, this compound is formulated into LNPs, which are multicomponent nanoparticles that encapsulate and protect the mRNA cargo. These LNPs are typically composed of the ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid.

LNP Composition and Characterization

The composition of this compound LNPs is critical for their stability, delivery efficiency, and biodistribution. A typical formulation includes helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, which contribute to the structural integrity of the nanoparticle. A PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG), is also included to control particle size and prevent aggregation.[5]

| LNP Characterization Parameter | Typical Values |

| Particle Size (Diameter) | 80 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at neutral pH) | Slightly negative to neutral |

| mRNA Encapsulation Efficiency | > 90% |

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.

Materials:

-

This compound lipidoid in ethanol

-

DOPE in ethanol

-

Cholesterol in ethanol

-

DSPE-PEG in ethanol

-

mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis cassettes for buffer exchange

Procedure:

-

Prepare a lipid stock solution in ethanol by combining this compound, DOPE, cholesterol, and DSPE-PEG at a desired molar ratio.

-

Prepare an aqueous solution of mRNA in a low pH buffer.

-

Set up the microfluidic mixing device with two syringe pumps.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into the other.

-

Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

-

The resulting LNP suspension is collected.

-

The LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

Mechanism of Action and Intracellular Delivery

The efficacy of this compound LNPs is attributed to their ability to efficiently deliver mRNA into the cytoplasm of target cells. This process involves several key steps, with the bioreducible nature of this compound playing a crucial role in endosomal escape.

Proposed Intracellular Trafficking and mRNA Release Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and mRNA release from this compound LNPs.

Caption: Proposed mechanism of this compound LNP intracellular delivery.

Description of the Pathway:

-

Cellular Uptake: The neutrally charged this compound LNPs circulate in the bloodstream and are taken up by target cells through endocytosis.

-

Endosomal Acidification and Protonation: Once inside the endosome, the acidic environment (pH 6.0-6.5) causes the tertiary amines of the this compound lipidoid to become protonated (positively charged).

-

Endosomal Escape via Disulfide Cleavage: The positively charged LNPs are thought to interact with the negatively charged endosomal membrane, leading to membrane destabilization. Critically, the high concentration of reducing agents like glutathione in the cytoplasm can penetrate the endosomal membrane and cleave the disulfide bonds within the this compound lipidoid. This structural change is believed to further disrupt the endosomal membrane, facilitating the release of the encapsulated mRNA into the cytoplasm.

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the desired protein.

-

Lipidoid Degradation: The cleaved components of the this compound lipidoid are biodegradable and are cleared by the cell.

In Vitro and In Vivo Performance

The efficacy of this compound LNPs has been evaluated in both cell culture and animal models. These studies demonstrate the potential of this bioreducible lipidoid for effective mRNA delivery.

In Vitro Studies

In vitro experiments are crucial for the initial screening and optimization of LNP formulations. Studies using cell lines such as human mesenchymal stem cells have shown that LNPs formulated with this compound and other bioreducible lipidoids can efficiently deliver mRNA with low cytotoxicity.[5] The inclusion of helper lipids like DOPE and cholesterol has been shown to enhance transfection efficiency.[5]

In Vivo Studies

While specific in vivo data for this compound is limited in the public domain, studies on closely related bioreducible lipidoids provide strong evidence for their in vivo potential. For instance, the related 113-O12B lipidoid has been shown to effectively deliver mRNA for cancer vaccines, leading to a robust CD8+ T cell response and tumor inhibition in mouse models. The following table summarizes typical in vivo performance metrics for this class of lipidoids.

| In Vivo Performance Metric | Result |

| Biodistribution | Primarily to the liver, with potential for tuning to other organs |

| Protein Expression | High levels of protein expression from delivered mRNA |

| Immune Response (for vaccines) | Potent antigen-specific immune responses |

| Toxicity | Generally well-tolerated at therapeutic doses |

Conclusion and Future Directions

The this compound lipidoid represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its bioreducible nature offers a promising mechanism for enhancing endosomal escape and improving the overall efficiency of mRNA therapeutics. The straightforward synthesis and formulation into LNPs make it an attractive candidate for a wide range of applications, from vaccines to gene therapies.

Future research will likely focus on further optimizing the structure of this compound and related lipidoids to fine-tune their delivery properties, such as targeting specific tissues beyond the liver. Additionally, comprehensive long-term safety and efficacy studies will be crucial for the clinical translation of this promising technology. The continued exploration of bioreducible lipidoids like this compound will undoubtedly play a vital role in unlocking the full therapeutic potential of mRNA.

References

- 1. Intracellular delivery and biodistribution study of CRISPR/Cas9 ribonucleoprotein loaded bioreducible lipidoid nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles. | Semantic Scholar [semanticscholar.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

Biophysical Characterization of Thiol-Modified Lipid Nanoparticles for mRNA Delivery: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characteristics of lipid nanoparticles (LNPs) formulated with the reducible cationic lipidoid 113-O12B. While the initial request specified 113-O16B, a thorough review of the scientific literature indicates that the primary research and detailed characterization have been conducted on the closely related 113-O12B lipidoid, particularly in the context of mRNA vaccine delivery. This document summarizes the key findings and experimental protocols from this research to serve as a valuable resource for the scientific community. Additionally, this guide presents data on BAMEA-O16B, another reducible lipidoid, to provide a broader context for the "O16B" class of materials.

Introduction to 113-O12B Lipid Nanoparticles

The 113-O12B lipidoid is a disulfide bond-containing ionizable cationic lipid that has been utilized in the formulation of LNPs for the targeted delivery of messenger RNA (mRNA).[1][2][3] These LNPs have shown significant promise in the field of cancer immunotherapy by facilitating targeted delivery of mRNA vaccines to lymph nodes, thereby eliciting a robust CD8+ T cell response.[1][2][3] The reducible nature of the disulfide bonds in the 113-O12B lipidoid is designed to promote the intracellular release of the mRNA payload in the reductive environment of the cell cytoplasm.

Physicochemical Properties of 113-O12B Nanoparticles

The biophysical properties of 113-O12B LNPs have been characterized to ensure their suitability for in vivo applications. The key parameters are summarized in the table below.

| Property | Value | Method | Reference |

| Hydrodynamic Diameter | ~100 nm | Dynamic Light Scattering (DLS) | [1] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [1] |

| Zeta Potential | Slightly negative at neutral pH | Zeta Potential Analysis | [1] |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [1] |

Experimental Protocols

Formulation of 113-O12B Lipid Nanoparticles

The 113-O12B LNPs encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for the rapid and controlled self-assembly of the nanoparticles.

Materials:

-

113-O12B lipidoid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

mRNA in citrate buffer (pH 4.0)

-

Ethanol

Protocol:

-

The lipid components (113-O12B, DSPC, cholesterol, and DMPE-PEG2000) are dissolved in ethanol at a specific molar ratio.

-

The mRNA is dissolved in a citrate buffer (pH 4.0).

-

The lipid-ethanol solution and the mRNA-buffer solution are rapidly mixed using a microfluidic device.

-

The resulting nanoparticle suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

Below is a Graphviz diagram illustrating the LNP formulation workflow.

Characterization of 113-O12B Lipid Nanoparticles

a) Size and Polydispersity Index (PDI) Measurement: The hydrodynamic diameter and PDI of the LNPs are determined by Dynamic Light Scattering (DLS).

b) Zeta Potential Measurement: The surface charge of the LNPs is measured using a zeta potential analyzer.

c) mRNA Encapsulation Efficiency: The encapsulation efficiency is determined using a RiboGreen assay. The fluorescence of the dye is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).

In Vivo Application: mRNA Vaccine Delivery

The 113-O12B LNPs have been successfully used to deliver an mRNA vaccine encoding for a tumor antigen.[1][2] Subcutaneous administration of these LNPs leads to targeted delivery to the lymph nodes, where the mRNA is translated by antigen-presenting cells (APCs). This initiates a potent anti-tumor immune response.

The proposed signaling pathway for the 113-O12B LNP-mediated immune response is depicted below.

Biophysical Characterization of BAMEA-O16B Nanoparticles

To provide a broader understanding of the "O16B" class of lipidoids, this section details the biophysical properties of BAMEA-O16B nanoparticles, which have been developed for CRISPR/Cas9 genome editing applications.[4]

| Property | Value | Method | Reference |

| Hydrodynamic Diameter | ~120 nm | Dynamic Light Scattering (DLS) | [4] |

| Zeta Potential | ~ +30 mV | Zeta Potential Analysis | [4] |

| mRNA Encapsulation Efficiency | High (qualitative) | Agarose Gel Electrophoresis | [4] |

The BAMEA-O16B lipidoid is also bioreducible and is formulated with cholesterol, DOPE, and DSPE-mPEG2k to form LNPs for delivering Cas9 mRNA and single-guide RNA (sgRNA).[4][5] The positive zeta potential of these particles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake.

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Emerging prospects of mRNA cancer vaccines: mechanisms, formulations, and challenges in cancer immunotherapy [frontiersin.org]

- 3. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 113-O16B (CAS 2566523-07-5): A Bioreducible Cationic Lipidoid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of 113-O16B, a disulfide bond-containing ionizable cationic lipidoid. The information is compiled for researchers, scientists, and professionals in drug development who are exploring advanced nucleic acid delivery systems.

Core Properties of this compound

This compound is a specialized ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) therapeutics.[1][2][][4][5] Its unique structure, incorporating bioreducible disulfide bonds, is engineered to facilitate the efficient encapsulation of mRNA and its subsequent release within the target cell's cytoplasm.[6][7]

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 2566523-07-5 | [1][2][8] |

| Formal Name | tetrakis(2-(dodecyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate | [1][2] |

| Molecular Formula | C73H143N3O8S8 | [1][2][8] |

| Formula Weight | 1447.5 g/mol | [1][2][4][8] |

| Purity | ≥95% | [1][2][9] |

| Formulation | A solution in ethanol | [1][2][] |

| Solubility | Soluble in Ethanol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | -20°C | [1][2] |

| Stability | ≥ 1 year | [1] |

Mechanism of Action and Applications

This compound is a key component in the formation of LNPs for therapeutic applications.[1][4][5] These nanoparticles are designed to protect the mRNA payload from degradation and facilitate its delivery into cells.

The ionizable nature of this compound is central to its function. At a low pH, characteristic of the LNP formulation process, the lipidoid is positively charged, enabling the electrostatic encapsulation of negatively charged mRNA.[6] Upon entering the bloodstream, where the pH is neutral, the LNPs become nearly neutrally charged, which enhances their stability and reduces cytotoxicity.[6]

Once the LNPs are taken up by cells into endosomes, the acidic environment of the endosome again protonates the lipidoid, facilitating endosomal escape. The disulfide bonds within the structure of this compound are designed to be cleaved in the reducing environment of the cytosol, leading to the disassembly of the LNP and the release of the mRNA payload to be translated into the therapeutic protein.[6][7]

While specific studies detailing the in vivo targets of this compound are not yet prevalent, research on the closely related lipidoid, 113-O12B, has demonstrated targeted delivery to lymph nodes for mRNA cancer vaccines.[6][10] This suggests the potential for this compound in similar targeted delivery applications.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the literature for structurally similar bioreducible lipidoids like BAMEA-O16B and the general methodology for LNP-mRNA formulation, a representative protocol can be outlined.

General LNP-mRNA Formulation Protocol

This protocol describes a general method for formulating LNP-mRNA complexes using a cationic lipidoid like this compound.

-

Preparation of Lipid Stock Solution : A stock solution of this compound, along with other lipid components such as cholesterol, DSPC, and a PEG-lipid, is prepared in ethanol.

-

Preparation of mRNA Aqueous Solution : The mRNA payload is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

LNP Formation : The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution, often using a microfluidic device, to induce the self-assembly of the LNPs.

-

Purification and Concentration : The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The LNPs can then be concentrated using ultrafiltration.

-

Characterization : The formulated LNPs are characterized for size, polydispersity, zeta potential, and mRNA encapsulation efficiency.

Visualizing Key Processes

To better understand the application and mechanism of this compound, the following diagrams illustrate the conceptual workflows and pathways.

LNP-mRNA Formulation Workflow

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles.

Cellular Delivery and mRNA Release Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 2566523-07-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

Cationic Lipidoids for Gene Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cationic lipidoids, a class of synthetic lipids, for the delivery of genetic material such as siRNA and mRNA. We will delve into their structure-activity relationships, formulation into nanoparticles, and the mechanisms governing their delivery efficacy. This guide consolidates quantitative data from key studies, details essential experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding and application of this promising technology in gene therapy and drug development.

Introduction to Cationic Lipidoids

Cationic lipidoids are a class of synthetically derived lipid-like molecules that have emerged as potent non-viral vectors for the delivery of nucleic acids.[1] Unlike traditional cationic lipids, which often consist of a cationic headgroup, a hydrocarbon tail, and a linker, lipidoids possess more diverse and complex structures, often synthesized through combinatorial chemistry.[2][3] This structural diversity allows for the fine-tuning of their properties to optimize delivery efficiency and minimize toxicity.[4][5] The key advantage of lipidoids lies in their ionizable nature; they are typically designed to have a pKa in the range of 6-7.[6] This allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during formulation, and become neutral at physiological pH, reducing toxicity and non-specific interactions in a biological environment.[1][6]

Structure-Activity Relationship of Cationic Lipidoids

The transfection efficiency and biocompatibility of cationic lipidoids are intrinsically linked to their molecular structure.[4][7][8] Understanding these structure-activity relationships is crucial for the rational design of new and improved lipidoid-based delivery systems. The general structure of a cationic lipidoid can be deconstructed into three main components: the amine-containing headgroup, the hydrophobic tails, and the linker connecting them.[5][9]

Key Structural Features Influencing Delivery Efficiency:

-

Amine Headgroup: The nature of the amine headgroup (primary, secondary, tertiary, or polyamine) significantly impacts the lipidoid's pKa and its ability to buffer the endosome, a critical step for endosomal escape.[10][11] Tertiary amines have been shown to be particularly effective.[11]

-

Hydrophobic Tails: The length and degree of saturation of the alkyl tails influence the fluidity and stability of the resulting lipid nanoparticles (LNPs).[12] Alkyl tails of 12 to 14 carbons in length have demonstrated high transfection efficiencies.[12]

-

Linker Group: The linker bond between the headgroup and the tails (e.g., ester, amide, carbamate) affects the biodegradability and stability of the lipidoid.[5][9] Biodegradable linkers, such as esters, can reduce cytotoxicity.[5]

The following diagram illustrates the key structural components of a cationic lipidoid and their influence on gene delivery.

Caption: Structure-activity relationship of cationic lipidoids.

Formulation of Lipidoid Nanoparticles (LNPs)

For in vivo applications, cationic lipidoids are typically formulated into lipid nanoparticles (LNPs) to protect the nucleic acid payload from degradation and facilitate cellular uptake.[13][14][15] These LNPs are multi-component systems, generally composed of the cationic lipidoid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[6][15][16]

| Component | Function | Typical Molar Ratio (%) |

| Cationic Lipidoid | Encapsulates nucleic acid and facilitates endosomal escape. | 38.5 - 50 |

| Helper Lipid (e.g., DSPC, DOPE) | Stabilizes the lipid bilayer and can influence fusogenicity.[17] | 10 |

| Cholesterol | Enhances membrane rigidity and stability.[15][17] | 38.5 - 50 |

| PEGylated Lipid (e.g., PEG-DMG) | Provides a hydrophilic corona to prevent aggregation and reduce opsonization, thereby increasing circulation time.[6][15] | 1.5 |

Table 1: Typical components of a lipidoid nanoparticle formulation. [6][18]

The following table summarizes key physicochemical properties of lipidoid nanoparticles from various studies.

| Lipidoid | Nucleic Acid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| C12-200 | siRNA | 70-150 | < 0.2 | Not reported | ~90 | [6][11] |

| C14-200 | DNA/siRNA | 50-100 | Not reported | Not reported | >90 | [12] |

| 304O13 | siRNA | Not reported | Not reported | Not reported | Not reported | [3] |

| 86N15–98O13 | siRNA | Not reported | Not reported | Not reported | Not reported | [2] |

Table 2: Physicochemical properties of selected lipidoid nanoparticles.

Cellular Uptake and Endosomal Escape

The successful delivery of the nucleic acid payload into the cytoplasm is a multi-step process that begins with the cellular uptake of the LNP and culminates in the release of the nucleic acid from the endosome.[19][20][21] This latter step, known as endosomal escape, is a major bottleneck in non-viral gene delivery.[20][][23][24][25]

The proposed mechanism for cellular uptake and endosomal escape of cationic lipidoid nanoparticles is as follows:

-

Cellular Uptake: LNPs are primarily internalized by cells through endocytosis.[21][25]

-

Endosomal Acidification: Once inside the endosome, the internal pH drops from neutral to acidic (pH 5-6).[]

-

Protonation of Lipidoid: The acidic environment protonates the tertiary amines of the ionizable lipidoid, leading to a net positive charge.[6][]

-

Endosomal Membrane Destabilization: The positively charged lipidoids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures.[10][25]

-

Cytosolic Release: This disruption of the endosomal membrane allows the encapsulated nucleic acid to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[10][25]

The "proton sponge" effect is another hypothesized mechanism where the buffering capacity of the protonated amines leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome.[11][25]

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape.

Caption: Mechanism of cellular uptake and endosomal escape.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of cationic lipidoids for gene delivery.

Lipidoid Synthesis (Michael Addition)

This protocol describes a general method for synthesizing a library of lipidoids through the Michael addition of amines to alkyl-acrylates or alkyl-acrylamides.[2]

Materials:

-

Amines (e.g., 1,2-diaminoethane)

-

Alkyl-acrylates or alkyl-acrylamides (e.g., lauryl acrylate)

-

Reaction vials

-

Stir plate and stir bars

-

Oven

Procedure:

-

In a reaction vial, combine the selected amine and alkyl-acrylate/acrylamide at a desired molar ratio (e.g., 1:2).

-

Seal the vial and heat the reaction mixture at 90°C with stirring for 48-72 hours.

-

The resulting lipidoid can be used directly without further purification for high-throughput screening or purified by methods such as silica gel chromatography for more detailed studies.

Lipidoid Nanoparticle (LNP) Formulation

This protocol outlines the formulation of LNPs using a rapid mixing method, such as with a microfluidic device.[6][18][26]

Materials:

-

Cationic lipidoid

-

DSPC (or other helper lipid)

-

Cholesterol

-

PEG-DMG (or other PEGylated lipid)

-

Ethanol

-

Citrate buffer (10 mM, pH 4.0)

-

Nucleic acid (siRNA or mRNA)

-

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

-

Prepare a lipid stock solution in ethanol containing the cationic lipidoid, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[6]

-

Prepare a nucleic acid solution in 10 mM citrate buffer (pH 4.0).[6]

-

Set the flow rates of the microfluidic device to achieve a desired mixing ratio (e.g., 3:1 aqueous to organic phase).

-

Load the lipid solution and the nucleic acid solution into separate syringes and mount them on the syringe pumps of the microfluidic device.

-

Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

-

The resulting LNP suspension is then typically dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

In Vitro Transfection

This protocol describes a general procedure for transfecting cultured cells with lipidoid-formulated nucleic acids.[18][27][28][29][30]

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) with and without serum

-

LNP-formulated nucleic acid

-

96-well plates

-

Assay reagents for measuring gene expression (e.g., luciferase assay kit, qPCR reagents)

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[29]

-

Allow the cells to attach overnight.

-

On the day of transfection, dilute the LNP-formulated nucleic acid in serum-free medium to the desired final concentration (e.g., 10-100 nM for siRNA).[11][18]

-

Remove the culture medium from the cells and replace it with the medium containing the LNPs.

-

Incubate the cells for 4-6 hours at 37°C.[28]

-

After the incubation period, the medium can be replaced with fresh, complete medium.

-

Assay for gene expression or knockdown at a suitable time point (e.g., 24-48 hours post-transfection).

LNP Characterization

This protocol outlines the basic characterization of LNPs.[31][32][33][34]

Particle Size and Polydispersity Index (PDI):

-

Measured by Dynamic Light Scattering (DLS).

-

Dilute the LNP suspension in PBS to an appropriate concentration.

-

Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

Zeta Potential:

-

Measured using Laser Doppler Velocimetry.

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Analyze the sample using a zeta potential analyzer.

Encapsulation Efficiency:

-

Can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total fluorescence - Free fluorescence) / Total fluorescence) * 100.

The following diagram provides a generalized workflow for the screening and evaluation of cationic lipidoids for gene delivery.

Caption: Experimental workflow for lipidoid screening.

Conclusion

Cationic lipidoids represent a versatile and highly promising platform for the delivery of nucleic acid-based therapeutics. Their tunable structure allows for the optimization of delivery efficiency and the mitigation of toxicity, addressing some of the key challenges in non-viral gene delivery. A thorough understanding of their structure-activity relationships, combined with robust formulation and characterization strategies, is essential for the successful translation of these materials from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of cationic lipidoid-mediated gene delivery and to contribute to the advancement of this exciting field.

References

- 1. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship in cationic lipid mediated gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, activity, and structure--activity relationship studies of novel cationic lipids for DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidoid Nanoparticles for siRNA Delivery to the Intestinal Epithelium: In Vitro Investigations in a Caco-2 Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipidoid-coated Iron Oxide Nanoparticles for Efficient DNA and siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]

- 15. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. precigenome.com [precigenome.com]

- 18. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cationic lipid-based gene delivery systems: pharmaceutical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 21. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. login.medscape.com [login.medscape.com]

- 24. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iscaconsortium.org [iscaconsortium.org]

- 29. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 30. researchgate.net [researchgate.net]

- 31. repositorium.uminho.pt [repositorium.uminho.pt]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. [PDF] Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 113-O16B LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs, particularly the choice of the ionizable cationic lipid, is critical for their efficacy, biodistribution, and safety profile. This document provides detailed application notes and protocols related to the formulation of mRNA-LNPs using the bioreducible, disulfide bond-containing ionizable cationic lipidoid, 113-O16B.

During the preparation of these notes, a significant finding emerged from the scientific literature. The prominent study demonstrating lymph node-targeting mRNA delivery for cancer immunotherapy, often associated with this class of lipids, utilized a closely related lipid known as 113-O12B . Due to the high relevance and detailed available protocol for 113-O12B, and the less detailed publicly available information for a specific this compound formulation, this document will primarily provide the protocol for the 113-O12B LNP formulation as described by Chen, J., et al. in PNAS (2022). Information regarding this compound from research by Zhao, X., et al. in Advanced Healthcare Materials (2021) will also be included to the extent it is available in the public domain.

Principle of this compound and 113-O12B LNP-mRNA Formulation

The formulation of mRNA-LNPs using ionizable cationic lipids like this compound and 113-O12B is typically achieved through a rapid mixing process, often utilizing microfluidics. The core principle involves the self-assembly of lipid components around the mRNA cargo.

The process begins with the preparation of two separate solutions:

-

An organic phase: Containing the ionizable lipid (this compound or 113-O12B), helper lipids such as a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) dissolved in a water-miscible organic solvent, typically ethanol.

-

An aqueous phase: Containing the mRNA dissolved in a low pH buffer (e.g., citrate or acetate buffer, pH 3-5).

At a low pH, the tertiary amine groups of the ionizable lipid become protonated, acquiring a positive charge. When the acidic aqueous phase containing the negatively charged mRNA is rapidly mixed with the organic phase, the electrostatic interaction between the positively charged ionizable lipid and the negatively charged mRNA drives the encapsulation of the mRNA within the forming lipid nanoparticle. The other lipid components co-assemble to form the stable LNP structure. The PEGylated lipid helps to control the particle size during formation and provides a hydrophilic corona that sterically stabilizes the LNPs in aqueous solution, preventing aggregation.

Following formulation, the LNPs are typically subjected to a buffer exchange step (e.g., dialysis or tangential flow filtration) to raise the pH to a physiological level (pH 7.4) and remove the organic solvent. At this neutral pH, the ionizable lipid becomes largely deprotonated and neutral, resulting in an LNP with a near-neutral surface charge, which is important for reducing toxicity and non-specific interactions in vivo. The bioreducible disulfide bonds within the this compound and 113-O12B lipids are designed to be cleaved in the reducing intracellular environment, potentially facilitating the release of the mRNA cargo into the cytoplasm.

Materials and Equipment

Lipids and Reagents

-

Ionizable Cationic Lipidoid: this compound or 113-O12B

-

Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (encoding the protein of interest)

-

Ethanol (200 proof, RNase-free)

-

Citrate Buffer (e.g., 50 mM, pH 4.0)

-

Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

-

RNase-free water

-

Quant-iT RiboGreen RNA Assay Kit (or equivalent for mRNA quantification)

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® from Precision NanoSystems)

-

Syringe pumps

-

Sterile syringes and needles

-

RNase-free microcentrifuge tubes

-

Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or plate reader for RiboGreen assay

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system

-

Sterile filters (0.22 µm)

Experimental Protocols

Protocol for 113-O12B LNP-mRNA Formulation for Lymph Node Targeting

This protocol is adapted from the methods described by Chen, J., et al. (2022) in PNAS for the formulation of lymph node-targeting mRNA cancer vaccines.

3.1.1. Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of 113-O12B, cholesterol, DOPE, and DMG-PEG 2000 in 100% ethanol.

-

Combine the lipid stock solutions to achieve a final molar ratio of 113-O12B : Cholesterol : DOPE : DMG-PEG = 16 : 4.8 : 3 : 2.4 .

-

The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

-

-

mRNA Stock Solution (in Aqueous Buffer):

-

Dissolve the mRNA in a 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-1 mg/mL). Ensure the solution is homogenous.

-

3.1.2. LNP Formulation using Microfluidics

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Draw the lipid solution (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min, this may need optimization depending on the microfluidic device).

-

Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge.

-

Collect the resulting LNP dispersion from the outlet into an RNase-free tube.

3.1.3. Purification and Buffer Exchange

-

Transfer the collected LNP dispersion to a dialysis cassette (10K MWCO).

-

Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over a period of 12-24 hours to ensure complete removal of ethanol and equilibration to neutral pH.

-

Alternatively, use a tangential flow filtration (TFF) system for purification and concentration, following the manufacturer's protocol.

3.1.4. Sterilization and Storage

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the sterile LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

General Protocol Outline for this compound LNP-mRNA Formulation

While a specific, detailed public protocol for this compound is not as readily available, the formulation process is expected to be similar to that of other ionizable lipid-based LNPs. The following is a general guideline based on the work by Zhao, X., et al. (2021) and standard LNP formulation procedures. The precise molar ratios and mixing parameters would require optimization.

3.2.1. Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A commonly used starting molar ratio for similar ionizable lipids is in the range of 40-50% ionizable lipid, 10-20% DSPC, 30-40% cholesterol, and 1-2% DMG-PEG 2000.

-

-

mRNA Stock Solution (in Aqueous Buffer):

-

Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

3.2.2. LNP Formulation and Purification

-

Utilize a microfluidic mixing device with a flow rate ratio of aqueous to organic phase of 3:1.

-

The total flow rate should be optimized for the specific lipid composition and microfluidic system.

-

Purify the resulting LNPs by dialysis against PBS (pH 7.4) or by using TFF.

3.2.3. Sterilization and Storage

-

Sterile filter the final formulation and store appropriately.

Characterization of LNP-mRNA Formulations

Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP sample in PBS (pH 7.4). Measure the hydrodynamic diameter (Z-average) and PDI.

-

Expected Results: For in vivo applications, a particle size of 80-150 nm and a PDI below 0.2 are generally desirable.

Zeta Potential

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 1x PBS diluted 1:10 with deionized water) to obtain an accurate measurement.

-

Expected Results: The zeta potential should be close to neutral at pH 7.4.

mRNA Encapsulation Efficiency

-

Method: Quant-iT RiboGreen Assay (or similar fluorescent dye-based assay).

-

Procedure:

-

Measure the total amount of mRNA in the LNP formulation after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

Measure the amount of free (unencapsulated) mRNA in the intact LNP formulation.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Expected Results: High encapsulation efficiency (>90%) is desirable.

Data Presentation

Table 1: Physicochemical Properties of 113-O12B LNP-mRNA Formulation (Note: The following data are representative values based on typical LNP formulations and may vary depending on the specific experimental conditions.)

| Parameter | Value |

| Particle Size (Z-average) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.15 |

| Zeta Potential (at pH 7.4) | -5 to +5 mV |

| mRNA Encapsulation Efficiency | > 95% |

Table 2: Formulation Parameters for 113-O12B LNP-mRNA

| Parameter | Value |

| Ionizable Lipid | 113-O12B |

| Helper Lipids | Cholesterol, DOPE |

| PEGylated Lipid | DMG-PEG 2000 |

| Molar Ratio (113-O12B:Chol:DOPE:DMG-PEG) | 16 : 4.8 : 3 : 2.4 |

| Aqueous:Organic Flow Rate Ratio | 3:1 |

| Aqueous Phase Buffer | 50 mM Citrate, pH 4.0 |

| Organic Phase Solvent | Ethanol |

Visualizations

Experimental Workflow for LNP-mRNA Formulation

Application Notes and Protocols for In Vivo mRNA Delivery Using 113-O16B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bioreducible, ionizable cationic lipidoid 113-O16B for the formulation of lipid nanoparticles (LNPs) and subsequent in vivo delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar lipidoids, such as BAMEA-O16B, and provide a strong foundation for the successful application of this compound in preclinical research.

Introduction

This compound is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of lipid nanoparticles (LNPs) to deliver mRNA in vivo.[1] Its bioreducible nature, owing to the disulfide bonds, facilitates the release of encapsulated mRNA within the reductive intracellular environment, potentially enhancing protein expression. LNPs formulated with lipids of this class have been shown to be effective for in vivo genome editing and protein replacement therapies, with a notable tropism for the liver following intravenous administration.[2][3] These characteristics make this compound a promising candidate for a range of therapeutic and research applications requiring transient protein expression.

The following sections provide detailed protocols for the formulation of this compound LNPs, their characterization, and in vivo administration in a murine model.

Data Presentation

Table 1: Recommended Lipid Nanoparticle Formulation Parameters

| Component | Molar Ratio (%) | Recommended Helper Lipid | Recommended PEG-Lipid |

| This compound | 40-50 | DOPE | DSPE-mPEG2k |

| Helper Lipid | 10-20 | ||

| Cholesterol | 38-48 | ||

| PEG-Lipid | 1-2 |

Table 2: In Vivo Administration Parameters for Murine Models

| Parameter | Recommendation |

| Route of Administration | Intravenous (tail vein) |

| Dosage (mRNA) | 0.5 - 1.0 mg/kg |

| Vehicle | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Injection Volume | 100 - 200 µL |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)

-

Ethanol (200 proof, anhydrous)

-

mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DSPE-mPEG2k in ethanol at appropriate concentrations (e.g., 10-25 mM).

-

Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DOPE:Cholesterol:DSPE-mPEG2k) to create a final lipid mixture in ethanol.

-

-

Preparation of Aqueous Phase:

-

Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionization of this compound, facilitating its interaction with the negatively charged mRNA.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

-

Set the flow rates for the syringe pumps. A typical flow rate ratio of the aqueous phase to the organic (lipid) phase is 3:1. The total flow rate can be adjusted to influence the final particle size.

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and buffer exchange to a physiological pH.

-

If necessary, concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

-

Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Dilute a small aliquot of the LNP solution in PBS for measurement.

-

Acceptable LNPs for in vivo use typically have a particle size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential:

-

Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

-

Dilute the LNPs in an appropriate buffer (e.g., 1 mM KCl).

-

The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

-

Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

High encapsulation efficiency (>90%) is desirable.

In Vivo Administration and Efficacy Assessment

This protocol is for the intravenous administration of this compound LNPs in mice to assess in vivo mRNA delivery and protein expression.

Materials:

-

This compound LNP-mRNA formulation

-

C57BL/6 mice (or other appropriate strain)

-

Insulin syringes (or other appropriate syringes for tail vein injection)

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (for reporter gene expression)

-

Blood collection supplies

-

Tissue homogenization equipment

-

ELISA kit (for secreted protein quantification)

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the facility for at least one week before the experiment.

-

Ensure all animal procedures are performed in accordance with institutional guidelines and approved protocols.

-

-

LNP Administration:

-

Dilute the this compound LNP-mRNA formulation to the desired concentration in sterile PBS.

-

Administer the LNP solution to the mice via tail vein injection at a dosage of 0.6 mg/kg mRNA.[2]

-

-

Assessment of Protein Expression (using a reporter gene, e.g., Luciferase):

-

At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

-

If using a luciferase reporter, administer the luciferin substrate via intraperitoneal injection.

-

Image the mice using an in vivo imaging system to detect bioluminescence.

-

Following imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys) to quantify organ-specific expression.

-

-

Assessment of Secreted Protein Expression (e.g., Erythropoietin - EPO):

-

Collect blood samples from the mice at various time points post-injection.

-

Process the blood to obtain serum.

-

Quantify the concentration of the secreted protein in the serum using an ELISA kit.

-

Visualization

Caption: Workflow for the formulation of this compound LNP-mRNA.

References

Application Notes & Protocols: A Step-by-Step Guide to 113-O16B Nanoparticle Synthesis for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis and characterization of lipid nanoparticles (LNPs) utilizing the disulfide bond-containing ionizable cationic lipidoid, 113-O16B , for the encapsulation of messenger RNA (mRNA). The protocols outlined below are based on established microfluidic mixing techniques, a robust and reproducible method for LNP formation.[1][2][3][4]

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[5][6] The key to their efficacy lies in the composition of the LNP, particularly the ionizable cationic lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[6][7] this compound is an ionizable cationic lipidoid that contains bioreducible disulfide bonds, which may enhance the endosomal escape of the mRNA payload.[6][7]

This guide will cover:

-

Preparation of lipid stock solutions.

-

A detailed protocol for mRNA-LNP synthesis using microfluidics.

-

Protocols for the essential characterization of the resulting nanoparticles.

Data Presentation

The physicochemical properties of LNPs are critical to their function. Below are tables summarizing expected quantitative data for this compound LNPs, based on typical results for similar formulations.

Table 1: Physicochemical Properties of this compound mRNA-LNPs

| Parameter | Target Value | Method |

| Mean Diameter (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 mV to +10 mV (at neutral pH) | Electrophoretic Light Scattering (ELS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: Example Formulation of this compound LNPs

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 50 | Ionizable Cationic Lipidoid (mRNA complexation and endosomal escape) |

| DSPC | 10 | Helper Lipid (Structural integrity) |

| Cholesterol | 38.5 | Helper Lipid (Stabilizes the nanoparticle structure) |

| DMG-PEG 2000 | 1.5 | PEGylated Lipid (Forms a hydrophilic corona to increase stability and circulation time) |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

This protocol describes the preparation of the lipid mixture in an organic solvent, which will be mixed with the aqueous mRNA solution.

Materials:

-

This compound

-